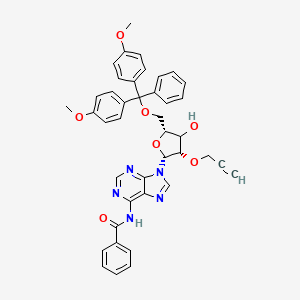

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine est un analogue de nucléoside modifié dérivé de l’adénosine. Les analogues de l’adénosine sont connus pour leurs rôles de vasodilatateurs du muscle lisse et d’inhibiteurs de la progression du cancer

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine implique plusieurs étapes, à partir de l’adénosine. Les étapes clés comprennent :

Protection du groupe hydroxyle en 5’ : Cela est généralement réalisé en utilisant du chlorure de 4,4’-diméthoxytrityle (DMT-Cl) dans des conditions basiques.

N4-benzoylation : Le groupe amino en position N4 est benzoylé en utilisant du chlorure de benzoyle en présence d’une base comme la pyridine.

2’-O-propargylation : Le groupe hydroxyle en 2’ est propargylé en utilisant du bromure de propargyle en présence d’une base comme l’hydrure de sodium (NaH).

Méthodes de production industrielle

La production industrielle de la N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Cela comprend un contrôle précis de la température, du choix du solvant et du temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions

La N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine subit diverses réactions chimiques, notamment :

Oxydation : Cela peut être réalisé en utilisant des agents oxydants comme le permanganate de potassium (KMnO4).

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe propargyle.

Réactifs et conditions communs

Oxydation : Permanganate de potassium (KMnO4) en milieu alcalin.

Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther anhydre.

Substitution : Bromure de propargyle en présence d’une base comme l’hydrure de sodium (NaH).

Principaux produits

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’alcools ou d’amines.

Substitution : Formation de divers dérivés de l’adénosine substitués.

Applications de la recherche scientifique

La N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme un bloc de construction dans la synthèse d’oligonucléotides et d’autres analogues de nucléosides.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques, en particulier celles impliquant les récepteurs de l’adénosine.

Médecine : Enquête sur son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber la prolifération des cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d’outils de diagnostic.

Applications De Recherche Scientifique

N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.

Biology: Studied for its role in modulating biological pathways, particularly those involving adenosine receptors.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.

Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.

Mécanisme D'action

Le mécanisme d’action de la N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine implique son interaction avec les récepteurs de l’adénosine. En se liant à ces récepteurs, il peut moduler diverses voies de signalisation, conduisant à des effets tels que la vasodilatation et l’inhibition de la croissance des cellules cancéreuses. Les modifications uniques du composé améliorent son affinité de liaison et sa spécificité pour ces récepteurs.

Comparaison Avec Des Composés Similaires

Composés similaires

- Phosphate d’adénosine

- Acadesine

- Clofarabine

- Phosphate de fludarabine

- Vidarabine

Unicité

La N4-Benzoyl-5’-O-DMT-2’-O-propargyl adénosine se distingue par ses modifications structurelles spécifiques, qui confèrent une activité biologique accrue et des applications thérapeutiques potentielles. Son groupe propargyle permet une fonctionnalisation supplémentaire, ce qui en fait un outil polyvalent en synthèse chimique et en recherche biologique.

Propriétés

Formule moléculaire |

C41H37N5O7 |

|---|---|

Poids moléculaire |

711.8 g/mol |

Nom IUPAC |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |

Clé InChI |

HJXHRBGNFZRNDJ-NFULQDMJSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

SMILES canonique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.